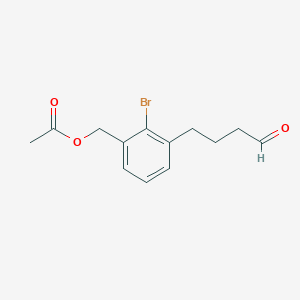

2-Bromo-3-(4-oxobutyl)benzyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

[2-bromo-3-(4-oxobutyl)phenyl]methyl acetate |

InChI |

InChI=1S/C13H15BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-8H,2-3,5,9H2,1H3 |

InChI Key |

LTIOANTXVCIHCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=CC(=C1Br)CCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3 4 Oxobutyl Benzyl Acetate

Retrosynthetic Analysis of the 2-Bromo-3-(4-oxobutyl)benzyl acetate (B1210297) Scaffold

A retrosynthetic analysis of the target molecule, 2-Bromo-3-(4-oxobutyl)benzyl acetate, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process helps to identify potential synthetic routes and highlight critical chemical transformations.

Figure 1. General retrosynthetic disconnection of this compound.

Disconnection Strategies Employing Benzylic Bromination Routes

A primary disconnection strategy involves the benzylic C-Br bond, suggesting a late-stage benzylic bromination of a suitable precursor. This approach is synthetically attractive due to the availability of selective benzylic bromination reagents. The key precursor for this step would be 3-(4-oxobutyl)benzyl acetate.

Further disconnection of the acetate ester leads back to 3-(4-oxobutyl)benzyl alcohol. This simplifies the target to the introduction of the oxobutyl side chain and the subsequent benzylic functionalization. Benzylic bromination is a well-established transformation, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. masterorganicchemistry.comresearchgate.net The selectivity for the benzylic position over other potentially reactive sites is a key advantage of this method. libretexts.org

Table 1: Common Reagents for Benzylic Bromination

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), heat, or light in CCl₄, CH₂Cl₂, or PhCF₃ | High for benzylic C-H | masterorganicchemistry.comchemistrysteps.com |

| Bromine (Br₂) | Light (photobromination) | Can lead to polysubstitution | gla.ac.uk |

| Boron Tribromide (BBr₃) | Room temperature in CCl₄ | Good for various toluene (B28343) derivatives |

Approaches for Introducing the Oxobutyl Side Chain

The introduction of the 4-oxobutyl side chain is a critical step in the synthesis. A logical retrosynthetic disconnection is the bond between the aromatic ring and the side chain, pointing towards a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org This powerful C-C bond-forming reaction would involve the acylation of a substituted toluene derivative with a suitable four-carbon acylating agent.

A plausible precursor for this transformation would be 2-bromotoluene (B146081). Friedel-Crafts acylation of 2-bromotoluene with succinic anhydride (B1165640) would introduce the desired carbon skeleton. The resulting keto-acid could then be reduced to the corresponding carboxylic acid and subsequently transformed into the target oxobutyl group. The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In 2-bromotoluene, the methyl group is an ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The position of acylation would likely be influenced by the interplay of these electronic and steric factors.

An alternative strategy involves a cross-coupling reaction, such as a Suzuki coupling, between an appropriate organoboron reagent and an aryl halide. acs.orgkochi-tech.ac.jpnih.gov For instance, a bromo-benzyl precursor could be coupled with a boronic acid derivative containing the oxobutyl moiety. This approach offers mild reaction conditions and a high degree of functional group tolerance.

Esterification Pathways for Benzyl (B1604629) Acetate Formation

The final step in many potential synthetic routes is the formation of the benzyl acetate. This can be achieved through the esterification of the corresponding benzyl alcohol, 2-bromo-3-(4-oxobutyl)benzyl alcohol. Numerous methods are available for this transformation.

A classic approach is the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst. researchgate.net However, to avoid potentially harsh conditions that could affect other functional groups in the molecule, milder methods are often preferred. These include the use of acyl chlorides (e.g., acetyl chloride) or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine. nih.gov

Table 2: Selected Methods for Benzyl Alcohol Esterification

| Reagent(s) | Catalyst/Conditions | Advantages | Reference(s) |

| Acetic Acid | Strong acid (e.g., H₂SO₄), heat | Simple, inexpensive | researchgate.net |

| Acetyl Chloride | Base (e.g., Pyridine, Et₃N) | High reactivity, milder conditions | |

| Acetic Anhydride | Base (e.g., Pyridine) or acid catalyst | Readily available, good yields | nih.gov |

| Acetic Acid | Solid acid catalysts (e.g., sulfated metal oxides) | Heterogeneous, reusable catalyst, high selectivity | nih.gov |

Forward Synthesis Protocols and Optimization

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. The sequence of reactions must be carefully chosen to ensure the correct regiochemical outcome.

Convergent Synthesis of the Benzyl Acetate Core

Fragment A Synthesis (The Aryl Core):

Bromination of Toluene: Toluene can be brominated to yield a mixture of ortho- and para-bromotoluene. The desired ortho-isomer can be separated by distillation. orgsyn.org

Friedel-Crafts Acylation: 2-Bromotoluene can undergo Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the keto-acid side chain. organic-chemistry.org The reaction conditions would need to be optimized to favor acylation at the C3 position.

Reduction of the Ketone: The ketone functionality in the side chain can be selectively reduced to a methylene (B1212753) group using methods like the Clemmensen or Wolff-Kishner reduction to yield 4-(2-bromo-3-methylphenyl)butanoic acid.

Side Chain Modification: The carboxylic acid can be converted to the desired aldehyde (oxo group) via standard functional group transformations, such as reduction to the alcohol followed by oxidation.

Fragment B Synthesis (The Acetate Moiety):

This fragment is simply acetic acid or a derivative thereof.

Convergence and Final Steps:

Benzylic Bromination: The methyl group of the synthesized 2-bromo-3-(4-oxobutyl)toluene precursor would be subjected to benzylic bromination using NBS and a radical initiator to install the benzylic bromide. chemistrysteps.com

Nucleophilic Substitution: The resulting benzyl bromide can be converted to the corresponding benzyl alcohol via hydrolysis or reaction with a hydroxide (B78521) source.

Esterification: Finally, esterification of the benzyl alcohol with acetic anhydride or acetyl chloride would yield the target molecule, this compound.

Stereoselective and Regioselective Installation of Substituents

The regioselectivity of the electrophilic aromatic substitution reactions is a critical aspect of this synthesis.

Bromination: The initial bromination of toluene yields a mixture of isomers. While separation is possible, alternative strategies for regioselective bromination could be explored. For instance, directed ortho-metalation of a suitable toluene derivative could provide a route to the 2-bromo isomer. core.ac.ukuwindsor.ca

Friedel-Crafts Acylation: The directing effects of the methyl and bromo substituents on the Friedel-Crafts acylation of 2-bromotoluene are crucial. The methyl group is an activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The outcome will depend on the balance of these effects and steric hindrance. Careful optimization of the Lewis acid catalyst and reaction temperature will be necessary to maximize the yield of the desired 3-acylated product.

The synthesis of this compound requires a multi-step approach with careful consideration of regioselectivity at each stage. The outlined retrosynthetic analysis and forward synthesis provide a logical framework for achieving this complex target. Further experimental optimization would be necessary to establish the most efficient and high-yielding route.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the synthesis of the compound "this compound" using the advanced methodologies outlined in the request, such as multi-component reactions or specific green chemistry applications. The search results pertain to the synthesis of the parent compound, benzyl acetate, or discuss the requested chemical principles in a general context without application to the specific molecule .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for "this compound" as the data is not available in the public domain accessible through the search tools.

Comparative Analysis of Synthetic Routes to this compound

Economic and Practical Considerations for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production necessitates a thorough evaluation of economic and practical factors. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable. Key considerations include the cost of raw materials, process efficiency, and waste management.

Table 1: Illustrative Cost-Benefit Analysis of Key Reagent Types

| Reagent Type | Low-Cost Option | High-Cost Option | Key Considerations |

|---|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Br₂ is cheaper but highly corrosive and hazardous, requiring specialized equipment. NBS is a solid, easier to handle, and more selective, but significantly more expensive. |

| Solvent | Toluene | Tetrahydrofuran (THF) | Toluene is a cost-effective bulk solvent. THF is more expensive and prone to peroxide formation, requiring additional safety measures and cost. |

| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) | While both are commodity chemicals, price differences can be substantial at a multi-ton scale. The choice may also depend on solubility and reactivity in the chosen solvent system. |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic anhydride is generally preferred for its lower cost and less corrosive nature compared to acetyl chloride, which produces HCl as a byproduct. rsc.org |

Process Optimization and Waste Reduction: Maximizing yield and minimizing waste are paramount for an economically viable process. This involves optimizing reaction conditions such as temperature, pressure, reaction time, and catalyst loading to achieve the highest possible conversion and selectivity. The principles of green chemistry, including maximizing atom economy and reducing the "E-factor" (mass ratio of waste to desired product), are crucial. Purification methods also play a role; developing a process where the final product can be isolated by crystallization rather than costly chromatographic purification is highly desirable.

Flow Chemistry and Continuous Processing Approaches for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of fine chemicals and pharmaceutical intermediates like this compound. This technology involves pumping reagents through tubes or microreactors where the reaction occurs, offering superior control over reaction parameters and enhancing safety and efficiency.

Enhanced Safety and Control: Many reactions involved in the synthesis, such as benzylic bromination, can be highly exothermic and involve hazardous reagents. apolloscientific.co.uk Continuous flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat exchange, mitigating the risk of thermal runaways. apolloscientific.co.uk The small internal volume of the reactor also means that only a minimal amount of hazardous material is present at any given time, significantly improving the process safety profile.

Scalability and Automation: Scaling up a continuous flow process is typically more straightforward than a batch process. Instead of using larger, more complex reactors, production can be increased by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. This approach avoids the challenges often associated with maintaining consistent mixing and heat transfer in large batch vessels. Furthermore, flow systems are highly amenable to automation and in-line process analytical technology (PAT), allowing for real-time monitoring and control of the reaction, ensuring consistent product quality.

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Key Synthetic Step (e.g., Bromination)

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Large quantities of hazardous reagents handled at once. | Small quantities of reagents in the reactor at any time. |

| Reaction Control | Less precise control over temperature and mixing. | Precise, instantaneous control over temperature and residence time. |

| Scalability | Complex; requires redesign of reactors and processes. | Simpler; achieved by longer run times or parallel reactors. |

| Byproduct Formation | Often higher due to temperature gradients and longer reaction times. | Minimized due to superior control, leading to higher purity. |

By leveraging the principles of continuous manufacturing, the production of this compound can be made more efficient, safer, and more cost-effective, aligning with the modern demands of the chemical industry.

Chemical Reactivity and Transformation Studies of 2 Bromo 3 4 Oxobutyl Benzyl Acetate

Reactions Involving the Benzyl (B1604629) Acetate (B1210297) Moiety

The benzyl acetate group is an ester, and its reactivity is centered on the electrophilic carbonyl carbon. This functional group is susceptible to attack by various nucleophiles, leading to cleavage of the ester linkage.

Transesterification Reactions and Their Mechanistic Insights

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For 2-Bromo-3-(4-oxobutyl)benzyl acetate, this involves reacting the compound with an alcohol (R'-OH) to produce a new benzyl ester and benzyl alcohol. This reaction is typically catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the acetate is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. Base-catalyzed transesterification, or alcoholysis, proceeds by the attack of an alkoxide ion on the carbonyl carbon. teknoscienze.com

The reaction of benzyl acetate with glycerol, acting as both a green solvent and an acyl acceptor, has been successfully performed using both soluble and solid acid catalysts. teknoscienze.com This demonstrates the feasibility of transesterification on the benzyl acetate core. Enzyme-catalyzed transesterification of benzyl alcohol with acyl donors like vinyl acetate also highlights alternative, milder methods for forming benzyl esters, which could be reversed for the subject compound. researchgate.net

Table 1: Representative Acid-Catalyzed Transesterification Conditions

| Catalyst | Alcohol (R'-OH) | Solvent | Conditions | Product |

|---|---|---|---|---|

| H₂SO₄ | Methanol | Methanol (excess) | Reflux | 2-Bromo-3-(4-oxobutyl)benzyl alcohol + Methyl acetate |

| p-TsOH | Ethanol | Toluene (B28343) | Dean-Stark, Reflux | 2-Bromo-3-(4-oxobutyl)benzyl alcohol + Ethyl acetate |

Note: This table represents plausible reaction conditions based on general principles of transesterification of benzyl esters.

Hydrolysis Pathways and Ester Cleavage Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to yield the parent benzyl alcohol and acetic acid. This reaction can be catalyzed by acid or, more commonly, by a base in a process known as saponification. scite.aipearson.com

Acid-Catalyzed Hydrolysis : The mechanism is the reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification) : A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion, which is subsequently protonated by the acetic acid formed to give 2-Bromo-3-(4-oxobutyl)benzyl alcohol. This process is effectively irreversible.

Studies on various benzyl esters have determined their relative rates of hydrolysis, providing a basis for predicting the reactivity of the title compound. archive.org The rate of hydrolysis can be influenced by the electronic and steric nature of the substituents on the aromatic ring. pearson.com

Nucleophilic Acyl Substitution at the Ester Carbonyl

Both transesterification and hydrolysis are examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.compearson.com Subsequently, the leaving group (the benzyloxy group in this case) is eliminated, and the carbonyl double bond is reformed. pearson.com

A wide range of nucleophiles can participate in this reaction. For instance, reaction with an amine, such as methylamine (B109427), would lead to the formation of an amide. pearson.com The reaction of benzyl acetate with methylamine involves the amine's lone pair attacking the carbonyl carbon, followed by the departure of the acetate ion as the leaving group to form N-methylacetamide and the corresponding benzyl alcohol. pearson.com

Transformations of the Bromo Substituent

The bromine atom attached to the aromatic ring is a key functional group that opens up numerous possibilities for molecular diversification, primarily through substitution and cross-coupling reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The aryl bromide functionality is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govwikipedia.org The ortho-substituent (the benzyl acetate group) can introduce steric hindrance, which may affect reaction rates, but numerous catalytic systems have been developed to couple sterically hindered substrates. thieme-connect.com

Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or benzyl groups. nih.govrsc.orgresearchgate.net Efficient catalyst systems have been developed specifically for ortho-substituted aryl bromides. nih.govrsc.org The presence of the ester function in the molecule is generally tolerated in Suzuki couplings. acs.org

Heck Reaction (C-C Bond Formation) : The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.org Catalysts have been developed that are highly efficient for sterically demanding ortho-substituted aryl bromides. thieme-connect.comacs.org The reaction tolerates a variety of functional groups, including esters and aldehydes. researchgate.net

Sonogashira Coupling (C-C Bond Formation) : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. organic-chemistry.orgresearchgate.netbeilstein-journals.org This method is fundamental for synthesizing substituted acetylenes.

Buchwald-Hartwig Amination (C-N Bond Formation) : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands allows for the coupling of a wide array of amines and aryl halides, including those with ester functional groups. libretexts.orgresearchgate.netrsc.org

Table 2: Representative Cross-Coupling Reactions for the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Heck | Alkene (e.g., Butyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Cinnamate derivative |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-alkyne |

Note: This table provides examples of common cross-coupling reactions and typical catalyst systems. Specific conditions would need to be optimized for the substrate.

Radical Reactions Involving the Benzylic Bromine

The benzylic position of this compound is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com While the benzylic position is already brominated, it can still participate in further radical-mediated transformations.

One potential reaction is a radical-initiated substitution or coupling. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable coupling partner like a trialkyltin hydride or an organostannane reagent, the benzylic bromide could be replaced. The mechanism would involve the initial abstraction of the bromine atom to form the resonance-stabilized benzylic radical, which then reacts with the coupling partner.

Another possibility is the initiation of polymerization reactions, where the benzylic radical could act as an initiator for the polymerization of vinyl monomers. The stability of the benzylic radical makes it an effective species for initiating such chain reactions. masterorganicchemistry.com

The general mechanism for the formation of a benzylic radical involves initiation, propagation, and termination steps. masterorganicchemistry.com In the context of this compound, a radical initiator would first generate a radical species, which would then abstract the bromine atom from the benzylic position to form the benzylic radical. This radical could then propagate by reacting with other species in the reaction mixture.

Table 1: Hypothetical Radical Coupling Reactions at the Benzylic Position

| Entry | Coupling Partner | Radical Initiator | Solvent | Potential Product |

| 1 | Tributyltin hydride | AIBN | Toluene | 3-(4-oxobutyl)benzyl acetate |

| 2 | Allyltributyltin | AIBN | Benzene (B151609) | 2-(Allyl)-3-(4-oxobutyl)benzyl acetate |

| 3 | Phenyltributyltin | AIBN | Xylene | 2-Phenyl-3-(4-oxobutyl)benzyl acetate |

Reactivity at the 4-Oxobutyl Chain

The 4-oxobutyl chain, with its ketone functionality, is a versatile handle for a variety of chemical transformations, including carbonyl condensations, reductions, oxidations, and cyclizations.

The ketone in the 4-oxobutyl chain can undergo both aldol (B89426) and Knoevenagel condensation reactions. In an aldol condensation, the ketone can act as either the enolate precursor or the electrophilic partner. jackwestin.com For example, in the presence of a base, it could react with another molecule of itself or a different aldehyde or ketone.

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). chemistrylearner.comscienceinfo.com This reaction would result in the formation of a new carbon-carbon double bond. The mechanism typically involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the α,β-unsaturated product. purechemistry.org

Table 2: Plausible Knoevenagel Condensation Reactions

| Entry | Active Methylene Compound | Base | Solvent | Expected Product |

| 1 | Diethyl malonate | Piperidine | Ethanol | Diethyl 2-(1-(2-bromo-3-(acetoxymethyl)phenyl)butan-1-ylidene)malonate |

| 2 | Malononitrile | Pyridine | Toluene | 2-(1-(2-bromo-3-(acetoxymethyl)phenyl)butan-1-ylidene)malononitrile |

| 3 | Ethyl cyanoacetate | Ammonium acetate | Acetic Acid | Ethyl 2-cyano-3-(2-bromo-3-(acetoxymethyl)phenyl)hept-2-enoate |

The ketone functionality can be readily reduced to a secondary alcohol using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be effective. youtube.com The choice of reagent can influence the selectivity of the reduction, especially if other reducible functional groups were present. Chelation-controlled reductions could also be employed to achieve diastereoselectivity if a nearby chiral center were present. acs.org

Oxidation of the ketone is less common, as it is already at a relatively high oxidation state. However, under forcing conditions or with specific reagents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group could occur. More relevant would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could convert the ketone into an ester.

Table 3: Representative Reduction Reactions of the Ketone

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product |

| 1 | NaBH4 | Methanol | 0 | 2-Bromo-3-(4-hydroxybutyl)benzyl acetate |

| 2 | LiAlH4 | Diethyl ether | -78 to 0 | 2-Bromo-3-(4-hydroxybutyl)benzyl acetate |

| 3 | H2, Pd/C | Ethanol | 25 | 2-Bromo-3-(4-hydroxybutyl)benzyl acetate |

The presence of both a ketone and other reactive sites within the molecule opens up the possibility of intramolecular cyclization reactions. An intramolecular aldol condensation is a plausible pathway, especially under basic or acidic conditions. jove.comlibretexts.org Deprotonation of the alpha-carbon of the ketone could lead to an enolate that could then attack an electrophilic site within the same molecule. Given the structure, a cyclization involving the aromatic ring would be unlikely without a specific activation. However, if the benzyl acetate were hydrolyzed to a benzyl alcohol, the resulting alkoxide could potentially attack the ketone.

A more likely scenario for intramolecular cyclization involves the formation of a five or six-membered ring, which are thermodynamically favored. libretexts.org For this compound, an intramolecular aldol reaction could be envisioned if another carbonyl group were present in the molecule, for instance, through a modification of the benzyl acetate group.

Investigations into Regioselectivity and Stereoselectivity of Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its application in targeted synthesis.

The reduction of the ketone to a secondary alcohol creates a new stereocenter. Achieving diastereoselectivity or enantioselectivity in this transformation would be highly valuable. Diastereoselective reductions can often be achieved by using sterically bulky reducing agents or by employing substrate control where an existing chiral center directs the approach of the reagent. libretexts.org

Enantioselective reductions can be accomplished using chiral catalysts. For example, the use of chiral boron-based reagents or certain transition metal complexes with chiral ligands can lead to the preferential formation of one enantiomer of the alcohol product.

Similarly, in aldol reactions, the use of chiral auxiliaries or chiral catalysts can control the stereochemical outcome of the reaction. nih.govrsc.org Chiral metal complexes, for example, have been shown to be effective in catalyzing direct and enantioselective aldol reactions. researchgate.net The development of stereodivergent methods could potentially allow access to all four possible stereoisomers of an aldol product from the same set of reactants by simply changing the catalyst. nih.gov

Table 4: Hypothetical Enantioselective Reduction of the Ketone

| Entry | Catalyst/Reagent | Ligand | Solvent | Product Enantiomeric Excess (ee) |

| 1 | CBS Reagent (Corey-Bakshi-Shibata) | (R)-2-Methyl-CBS-oxazaborolidine | THF | >95% (R-alcohol) |

| 2 | RuCl2(p-cymene)2 / TsDPEN | (R,R)-TsDPEN | Formic acid/Triethylamine | >98% (S-alcohol) |

| 3 | Chiral Rhodium Complex | (R)-BINAP | Methanol | >90% (R-alcohol) |

Control of Regiochemistry in Multi-Functionalized Systems

The regiochemical outcomes of reactions involving this compound are dictated by the directing effects of its three primary substituents on the benzene ring: the bromo group, the 4-oxobutyl group, and the benzyl acetate moiety. In electrophilic aromatic substitution (EAS) reactions, the interplay of these groups' electronic and steric properties determines the position of incoming electrophiles.

The bromo group is a deactivating, yet ortho, para-directing substituent. youtube.com Its deactivating nature stems from its inductive electron-withdrawal, while its directing effect is due to the resonance donation of its lone pairs. youtube.com The 4-oxobutyl group, being an alkyl ketone, is a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl group. savemyexams.comcognitoedu.org The -CH₂(OAc) group attached to the ring is generally considered to be weakly deactivating and an ortho, para-director.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Directing Effect of Bromo (at C2) | Directing Effect of 4-Oxobutyl (at C3) | Directing Effect of Benzyl Acetate (at C1) | Predicted Outcome |

| C4 | para (activating) | ortho (deactivating) | meta (deactivating) | Major product, activated by Br, less sterically hindered. |

| C6 | ortho (activating) | meta (deactivating) | ortho (activating) | Possible product, activated by Br and benzyl acetate, but potentially sterically hindered. |

| C5 | meta (deactivating) | ortho (deactivating) | meta (deactivating) | Minor product, deactivated by all groups. |

Mechanistic Investigations of Key Chemical Transformations

The mechanistic pathways for reactions involving this compound are expected to be diverse, owing to its multiple reactive sites. Key transformations would likely involve the benzyl acetate group (nucleophilic substitution), the aromatic bromine (cross-coupling reactions), and the ketone functionality (nucleophilic addition or reactions at the α-carbon).

Kinetic Studies and Reaction Order Determination

Kinetic studies of transformations involving the benzyl acetate moiety, such as solvolysis or nucleophilic substitution, would be crucial in elucidating the reaction mechanism. The solvolysis of benzyl derivatives can proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline mechanism, depending on the stability of the benzylic carbocation and the nucleophilicity of the solvent. koreascience.krquora.comkoreascience.kr

For this compound, the presence of electron-withdrawing groups (bromo and oxobutyl) on the benzene ring would destabilize a potential benzylic carbocation intermediate. This destabilization would likely disfavor an S(_N)1 pathway and promote an S(_N)2 mechanism for nucleophilic substitution at the benzylic carbon. masterorganicchemistry.comresearchgate.net

A kinetic study of its hydrolysis, for instance, would be expected to show second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile (e.g., hydroxide ion).

Hypothetical Rate Law for S(_N)2 Hydrolysis: Rate = k[this compound][OH⁻]

Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies would provide further insight into the rate-determining step of transformations. For a proposed S(N)2 reaction at the benzylic position, a primary kinetic isotope effect would be expected if the C-H bond at the benzylic carbon were to be involved in the rate-determining step, which is not typical for a standard S(N)2 reaction. However, a secondary kinetic isotope effect could be observed. For example, substituting the benzylic hydrogens with deuterium (B1214612) would likely lead to a small inverse secondary KIE (k_H/k_D < 1) for an S(_N)2 reaction, as the sp²-hybridized transition state is more sterically crowded than the sp³-hybridized ground state. cdnsciencepub.com

In contrast, an S(N)1 reaction would exhibit a small normal secondary KIE (k_H/k_D_ > 1) due to the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate. cdnsciencepub.com

Transition State Analysis of Reaction Pathways

Computational transition state analysis could be employed to model the reaction pathways for transformations of this compound. For nucleophilic substitution at the benzylic center, the transition state for an S(_N)2 reaction would involve a pentacoordinate carbon atom, with the nucleophile attacking from the side opposite to the leaving acetate group. masterorganicchemistry.com The geometry would be trigonal bipyramidal. quora.com

For an S(_N)1 reaction, the transition state would resemble the formation of the benzylic carbocation. nih.govresearchgate.net The stability of this transition state, and thus the reaction rate, would be highly sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov Given the presence of deactivating groups, the activation energy for the S(_N)1 pathway is expected to be significantly higher than for the S(_N)2 pathway.

Catalytic Applications Utilizing this compound as a Substrate or Ligand

The presence of a bromoarene moiety makes this compound a prime candidate as a substrate in various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in C-C and C-heteroatom bond formation.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the substitution of the bromine atom with an aryl, vinyl, or alkyl group. nih.govnih.govmdpi.com This would be a versatile method for elaborating the aromatic core.

Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a substituted vinyl group at the position of the bromine atom. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base would form a C-N bond, replacing the bromine with a substituted amino group.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would result in the formation of a C-C bond between the aromatic ring and the alkyne.

The efficiency and selectivity of these catalytic reactions would be influenced by the choice of catalyst, ligands, base, and solvent. rsc.orgdatapdf.com The other functional groups in the molecule (ketone and ester) are generally stable under these conditions, although the ketone could potentially act as a directing group in some C-H activation contexts. rsc.org

Furthermore, the molecule itself, or derivatives thereof, could potentially act as a ligand for transition metal catalysts, with the oxygen atoms of the acetate and ketone functionalities, and potentially the bromine atom, serving as coordination sites. This would, however, require specific structural arrangements to allow for effective chelation.

Spectroscopic and Structural Elucidation of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive queries for its spectroscopic and structural analysis, no dedicated research articles, scholarly papers, or spectral data repositories containing information on this particular molecule could be located.

The initial objective was to compile a detailed article focusing on the advanced spectroscopic and structural elucidation of this compound, adhering to a strict outline that included in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This was to encompass:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

2D NMR Techniques for Connectivity and Conformation (COSY, HSQC, HMBC, NOESY)

Dynamic NMR Studies for Rotational Barriers and Fluxional Behavior

Solid-State NMR for Packing and Intermolecular Interactions

Advanced Mass Spectrometry (MS) Analysis:

Fragmentation Pathway Elucidation and Mechanistic Interpretation

High-Resolution Mass Spectrometry for Elemental Composition Determination

However, the foundational requirement for such an analysis—published experimental data—is absent from the public domain. While general principles of NMR and MS techniques are well-documented, their specific application to this compound, including detailed spectral assignments, coupling constants, fragmentation patterns, and high-resolution mass measurements, has not been reported in the searched literature.

Information was found for structurally related but distinct compounds, such as benzyl acetate and benzyl 2-bromoacetate. However, the unique substitution pattern of a bromo group at the 2-position and a 4-oxobutyl group at the 3-position of the benzyl ring in the target compound would lead to a distinct spectroscopic fingerprint. Extrapolation from simpler analogs would be highly speculative and would not meet the standards of scientific accuracy required for this analysis.

Consequently, it is not possible to generate the requested thorough, informative, and scientifically accurate article with detailed research findings and data tables for this compound at this time. The synthesis and subsequent detailed characterization of this compound have not been described in the accessible scientific literature.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 4 Oxobutyl Benzyl Acetate

Advanced Mass Spectrometry (MS) Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be a crucial technique for confirming the structure of 2-Bromo-3-(4-oxobutyl)benzyl acetate (B1210297) by analyzing its fragmentation patterns. The presence of bromine, with its two primary isotopes (79Br and 81Br) in nearly equal abundance, would result in characteristic M and M+2 isotopic peaks for the molecular ion and any bromine-containing fragments. docbrown.info

The fragmentation of the molecular ion would likely proceed through several predictable pathways. Alpha-cleavage adjacent to the carbonyl groups of the ketone and the ester, as well as cleavage at the benzylic position, would be expected to be prominent fragmentation routes. libretexts.orgmiamioh.edu A key fragmentation would be the loss of the acetate group, leading to a stable benzyl (B1604629) cation. The subsequent fragmentation of the butyl chain and the aromatic ring would provide further structural confirmation.

Predicted MS/MS Fragmentation of 2-Bromo-3-(4-oxobutyl)benzyl acetate

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Structural Assignment of Fragment |

| [M]+ | [M - CH₃COOH]+ | Acetic Acid | 2-Bromo-3-(4-oxobutyl)benzyl cation |

| [M]+ | [M - C₄H₇O]+ | Butenone | Bromo-benzyl acetate radical cation |

| [M]+ | [CH₃CO]+ | C₁₁H₁₂BrO | Acetyl cation |

| [M - CH₃COOH]+ | [C₇H₆Br]+ | C₄H₇O | Bromobenzylidyne cation |

Note: This table represents a predictive fragmentation pattern. Actual experimental results may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide detailed information about the functional groups present in this compound and insights into its conformational isomers.

The IR and Raman spectra would be dominated by the characteristic vibrations of the ester, ketone, and substituted benzene (B151609) ring.

Ester Group: A strong absorption band around 1740 cm⁻¹ in the IR spectrum would be indicative of the C=O stretching vibration of the acetate group. nih.gov The C-O stretching vibrations would appear in the 1250-1000 cm⁻¹ region.

Ketone Group: The C=O stretching vibration of the oxobutyl chain would be expected to produce a strong band in the IR spectrum, typically around 1715 cm⁻¹. researchgate.net

Aromatic Ring: The C=C stretching vibrations of the benzene ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring would influence the exact positions and intensities of these bands. Out-of-plane C-H bending vibrations would be observed in the 900-675 cm⁻¹ region, providing further information about the substitution.

C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. docbrown.info

Predicted Vibrational Band Assignments

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | ~1740 (strong) | ~1740 (weak) |

| Ketone C=O | Stretch | ~1715 (strong) | ~1715 (medium) |

| Aromatic C=C | Stretch | ~1600, ~1580, ~1470 | ~1600, ~1580 (strong) |

| Ester C-O | Stretch | ~1230, ~1050 | ~1230, ~1050 |

| C-H (aromatic) | Stretch | ~3100-3000 | ~3100-3000 |

| C-H (aliphatic) | Stretch | ~2960-2850 | ~2960-2850 |

| C-Br | Stretch | ~600-500 | ~600-500 |

Note: This is a generalized prediction. The actual frequencies can be influenced by the molecular environment and conformational effects.

The flexibility of the oxobutyl and benzyl acetate side chains suggests the possibility of multiple conformational isomers in the liquid or solution state. These different conformers would likely have slightly different vibrational frequencies, particularly for the C=O and C-O stretching modes, due to variations in steric and electronic environments. Temperature-dependent IR or Raman studies could potentially be used to identify and quantify the different conformers present at equilibrium.

In-situ IR or Raman spectroscopy could be a powerful tool for monitoring the synthesis of this compound. For instance, during the esterification of 2-bromo-3-(4-oxobutyl)benzyl alcohol with acetic anhydride (B1165640), one could monitor the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester product (around 1740 cm⁻¹). This would allow for real-time tracking of the reaction kinetics and optimization of reaction conditions.

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal packing would reveal the nature and extent of intermolecular interactions that govern the solid-state assembly. Due to the presence of polar carbonyl groups and the bromine atom, dipole-dipole interactions would be expected to play a significant role in the crystal lattice. Weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms as acceptors are also likely to be present. The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov The arrangement of the molecules in the crystal lattice would be a balance between optimizing these attractive interactions and minimizing steric repulsion.

Absolute Configuration Assignment

The molecule this compound is achiral as it does not possess any stereocenters. Therefore, the assignment of an absolute configuration is not applicable to this compound.

Co-crystal and Salt Formation Studies

A comprehensive review of published research indicates that no studies on the co-crystal or salt formation of this compound have been reported. There is no publicly available data on attempts to form co-crystals or salts of this compound with other molecules, nor any analysis of the resulting crystalline structures.

Chiroptical Spectroscopy

As this compound is an achiral molecule, it does not exhibit chiroptical properties. Consequently, chiroptical spectroscopy techniques are not applicable for its analysis.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Given that this compound lacks chirality, CD spectroscopy is not a relevant analytical method for this compound, and no such studies have been conducted.

Optical Rotatory Dispersion (ORD) is another spectroscopic method that measures the rotation of plane-polarized light as a function of wavelength by chiral substances. As this compound is achiral, it does not exhibit optical rotation, and therefore, no ORD studies are available or applicable.

Computational and Theoretical Investigations of 2 Bromo 3 4 Oxobutyl Benzyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3-(4-oxobutyl)benzyl acetate (B1210297), these methods have provided a detailed picture of its electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and electronic properties of 2-Bromo-3-(4-oxobutyl)benzyl acetate. Theoretical calculations are often performed using various functionals and basis sets to achieve a balance between computational cost and accuracy. A common approach involves the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules. nih.gov

The geometry optimization process seeks to find the lowest energy conformation of the molecule. For this compound, this involves determining the most stable arrangement of its constituent atoms in three-dimensional space. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Electronic properties such as the dipole moment, polarizability, and the distribution of electron density are also elucidated through DFT calculations. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | ||

| C=O (ketone) | 1.215 | ||

| C=O (ester) | 1.208 | ||

| C-O (ester) | 1.345 | ||

| O-C-C (ester) | 109.8 | ||

| C-C-C-C (butyl chain) | ~180 (anti) | ||

| Benzyl-O-C=O | ~175 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this compound is not available.

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, Ab Initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies. These high-accuracy calculations are essential for determining thermodynamic properties such as enthalpy of formation and for constructing accurate potential energy surfaces for chemical reactions involving this compound. Such studies on related substituted benzyl (B1604629) alcohol clusters have demonstrated the utility of these methods in understanding intermolecular interactions. koreascience.kr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, FMO analysis helps in identifying the most probable sites for chemical reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint which atoms are most likely to be involved in nucleophilic or electrophilic attacks. DFT calculations are commonly used to compute and visualize these frontier orbitals. ufms.br

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Exploration of Conformational Space in Solution and Gas Phase

The flexible side chains of this compound, particularly the 4-oxobutyl group and the benzyl acetate moiety, allow it to adopt a multitude of conformations. MD simulations are used to explore this vast conformational space by simulating the motion of the atoms over a period of time. These simulations can be performed in both the gas phase, to understand the intrinsic conformational preferences of the isolated molecule, and in solution, to see how the solvent influences its structure. Conformational analyses of similar ketones have shown strong conformational biases that can be elucidated by such computational methods. nih.gov

Solvent Effects on Molecular Conformations

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Reaction Pathway Elucidation via Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction at a molecular level, identifying the transition state is crucial. For a hypothetical reaction involving this compound, computational methods such as density functional theory (DFT) would be employed to locate the geometry of the transition state connecting reactants and products. Once the transition state is localized and confirmed by the presence of a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) calculations would be performed. These calculations map the reaction pathway from the transition state downhill to the corresponding reactant and product, confirming that the identified transition state correctly links the intended species.

Activation Energy and Reaction Energy Profile Determination

Hypothetical Reaction Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

Note: This table is purely illustrative of the type of data generated from such a study and is not based on actual experimental or computational results for the named compound.

Ligand-Target Interactions: Computational Docking and Binding Affinity Predictions (Excluding Clinical Data)

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In Silico Screening Against Theoretical Biological Targets

In silico screening would involve docking this compound against a library of theoretical or known protein structures to identify potential biological targets. This high-throughput computational method can quickly assess the potential for interaction with various enzymes or receptors, prioritizing candidates for further study.

Identification of Potential Binding Modes and Key Interactions

For a high-scoring protein target, detailed docking analysis would reveal the most likely binding mode of the compound within the protein's active or allosteric site. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These interactions are fundamental to understanding the potential biological activity of the compound.

Hypothetical Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASP 145 | 2.9 |

| Hydrophobic | LEU 83 | 3.5 |

| Pi-Stacking | PHE 132 | 4.1 |

Note: This table is a hypothetical representation of docking results and does not reflect actual data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Modeling)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For this compound, a theoretical QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors would then be correlated with a hypothetical biological activity using statistical methods to develop a predictive model. Similarly, a QSPR study would correlate these descriptors with physical properties like boiling point or solubility.

Table of Compounds Mentioned

| Compound Name |

|---|

Development of Predictive Models Based on Computed Molecular Descriptors

In modern drug discovery and materials science, the development of predictive models through computational chemistry is a cornerstone for efficiently screening and designing new chemical entities. For a compound like this compound, a key approach would be the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

The first step in developing such a model for this compound would involve calculating a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. For a molecule with the structural features of this compound—a substituted aromatic ring, an ester group, a halogen atom, and a ketone functionality—a diverse set of descriptors would be considered. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The bromine atom, being electronegative, and the carbonyl and ester groups would significantly influence these properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices would be important. The spatial arrangement of the bromo and oxobutyl substituents on the benzyl ring would be critical.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The most common descriptor is the logarithm of the partition coefficient (logP), which indicates how the compound would distribute between an oily and an aqueous phase.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of specific functional groups.

Once a set of descriptors is calculated for this compound and a series of its analogues, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a mathematical model. This model would take the form of an equation that relates a selection of the most relevant descriptors to a specific activity or property of interest. For instance, a hypothetical QSAR model for a potential therapeutic activity might look like:

Activity = c0 + (c1 * logP) + (c2 * Dipole_Moment) - (c3 * Molecular_Surface_Area)

Where c0, c1, c2, and c3 are coefficients determined by the statistical analysis. Such a model, once validated, could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding further research.

To illustrate this, a hypothetical set of computed molecular descriptors for this compound and some of its virtual analogues is presented in the interactive table below.

| Compound | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| This compound | 3.5 | 313.18 | 43.37 | 6 |

| 2-Chloro-3-(4-oxobutyl)benzyl acetate | 3.2 | 268.72 | 43.37 | 6 |

| 2-Bromo-3-(4-hydroxybutyl)benzyl acetate | 3.1 | 315.20 | 63.60 | 6 |

| 2-Bromo-3-(3-oxopropyl)benzyl acetate | 3.1 | 299.15 | 43.37 | 5 |

Application in Virtual Library Design for Analogues

The chemical scaffold of this compound serves as an excellent starting point for the design of a virtual library of analogues. A virtual library is a collection of related chemical structures that are designed and stored in a database for computational screening before any are synthesized in the laboratory. This in silico approach allows for the exploration of a vast chemical space to identify molecules with potentially improved properties.

Starting with the core structure of this compound, a virtual library can be constructed by systematically modifying its various components:

Substitution on the Aromatic Ring: The bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or with other small functional groups (e.g., methyl, methoxy). The position of these substituents could also be varied around the ring.

Modification of the Oxobutyl Chain: The length of the alkyl chain could be altered (e.g., oxopropyl, oxopentyl). The ketone functionality could be reduced to an alcohol or converted to other functional groups.

Variation of the Acetate Group: The acetate could be replaced with other ester groups (e.g., propionate, benzoate) to explore the impact of this moiety on the molecule's properties.

Once the virtual library is generated, it can be screened using various computational techniques. If a predictive model, such as the QSAR model described in the previous section, has been developed, it can be used to rapidly estimate the activity or property of interest for every compound in the library.

Another powerful screening method is molecular docking. If the biological target of these compounds is known (e.g., a specific enzyme or receptor), docking simulations can be performed to predict how well each analogue binds to the target's active site. These simulations provide insights into the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound in the binding pocket.

The results of this virtual screening would allow researchers to prioritize a smaller, more manageable number of the most promising analogues for chemical synthesis and experimental testing. This significantly reduces the time and resources required for the discovery of new lead compounds.

An example of a small virtual library based on the this compound scaffold is shown in the interactive table below, along with hypothetical predicted properties.

| Analogue | Modification from Parent Compound | Predicted Activity (Arbitrary Units) | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| Analogue 1 | Bromo at position 2 replaced with Chloro | 8.2 | -7.5 |

| Analogue 2 | Oxobutyl chain extended to Oxopentyl | 7.9 | -7.8 |

| Analogue 3 | Acetate group replaced with Propionate | 8.5 | -7.3 |

| Analogue 4 | Ketone in oxobutyl chain reduced to an alcohol | 6.5 | -8.1 |

2 Bromo 3 4 Oxobutyl Benzyl Acetate As a Molecular Scaffold and Precursor in Chemical Synthesis

Derivatization Strategies Based on the Benzyl (B1604629) Acetate (B1210297) Moiety

Without experimental data, any discussion on the modification of the ester and the formation of ethers from the benzyl acetate group of this specific compound would be purely speculative. Similarly, the functionalization of its aromatic ring remains undocumented.

Utilization in the Synthesis of Complex Organic Architectures

There are no available reports on the use of 2-Bromo-3-(4-oxobutyl)benzyl acetate as a key intermediate or fragment in the synthesis of natural products. Its application as a building block in the total synthesis of biologically active compounds is also not described in the current body of scientific literature.

Applications in Medicinal Chemistry Research

The potential of This compound as a scaffold for the design of novel analogs in medicinal chemistry is yet to be explored and documented. Research detailing its use in the development of new therapeutic agents is not publicly available.

While the individual components of the molecule, such as brominated aromatic rings and benzyl acetates, are common motifs in organic synthesis and medicinal chemistry, the specific combination and arrangement in This compound appears to be a novel or under-investigated area. Future research is required to elucidate the chemical reactivity and synthetic utility of this compound. Until such studies are published, its role as a molecular scaffold and precursor in chemical synthesis remains an open question.

Design and Synthesis of a Library of Analogues Based on the Core Structure

A library of analogues could be generated by leveraging the distinct reactivity of each functional group. The presence of the bromo substituent, the ketone, and the ester allows for a combinatorial approach to generating new molecules.

Modification of the Bromo Group: The bromine atom on the benzyl ring is a versatile handle for various cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings could be employed to introduce new aryl, alkyl, or alkynyl groups at this position, respectively. This would allow for the systematic variation of substituents on the aromatic ring to explore steric and electronic effects.

Reactions at the Ketone: The ketone in the 4-oxobutyl side chain is amenable to a wide range of transformations. Reductive amination could introduce various amine functionalities, creating analogues with different basicity and hydrogen-bonding capabilities. Aldol (B89426) condensations or Wittig reactions could be used to extend the carbon chain or introduce double bonds, altering the molecule's shape and flexibility.

Hydrolysis of the Ester: The benzyl acetate group can be hydrolyzed to the corresponding benzyl alcohol. This alcohol could then be re-esterified or etherified with a diverse set of reagents to introduce different functionalities, thereby modifying the polarity and size of this part of the molecule.

Table 1: Potential Synthetic Modifications of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Bromo Group | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl system |

| Bromo Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Arylalkyne |

| Ketone | Reductive Amination | Amines, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Ketone | Grignard Reaction | Alkyl/Aryl-MgBr | Tertiary Alcohol |

| Ester | Hydrolysis | NaOH or LiOH | Carboxylic Acid (after oxidation of benzyl alcohol) |

| Ester | Transesterification | Different alcohols, Acid/Base catalyst | Different Ester |

Exploration of Structure-Biological Activity Relationships (SBAR) through Analogues

By systematically synthesizing analogues as described above, researchers could explore the Structure-Biological Activity Relationships (SBAR) of this chemical scaffold. For instance, if a hypothetical lead compound based on this scaffold showed modest biological activity, the generated library of analogues would be crucial for identifying which parts of the molecule are essential for that activity.

Detailed analysis of the biological data from these analogues could reveal key insights:

Impact of Aromatic Substitution: Comparing the activity of analogues modified at the bromo position would indicate whether a specific type of substituent (e.g., electron-donating, electron-withdrawing, bulky) is preferred for biological interaction.

Role of the Side Chain: Modifications to the oxobutyl chain would help determine the optimal length, flexibility, and functional groups for activity. For example, converting the ketone to an amine could introduce a positive charge, which might be critical for binding to a biological target.

Influence of the Acetate Group: Varying the ester group could probe the importance of this region for target engagement, potentially identifying key hydrogen bond donors or acceptors that enhance binding affinity.

Material Science Applications as a Building Block

The functional groups on this compound also lend themselves to applications in material science, particularly in the synthesis of novel polymers and functional materials.

Polymer Precursor Chemistry

This compound could serve as a monomer or a precursor to a monomer for polymerization reactions. The bromo group is a suitable site for cross-coupling polymerization methods, such as Suzuki or Stille polycondensation, which are used to create conjugated polymers. These types of polymers are often investigated for their electronic and optical properties.

Furthermore, the ketone functionality could be used in polymerization schemes. For example, it could be a site for polycondensation reactions with dihydrazides to form polyhydrazones, a class of polymers known for their thermal stability and potential for forming dynamic covalent networks.

Functional Material Design and Synthesis

Beyond polymerization, the molecule could be used as a building block for other functional materials. The bromo group allows for its attachment to surfaces or larger molecular architectures through coupling reactions. For example, it could be grafted onto a substrate to modify its surface properties.

The ketone group provides a site for post-synthetic modification. A material (e.g., a polymer or a self-assembled monolayer) incorporating this molecule could be further functionalized by reacting the ketone with specific reagents. This would allow for the tuning of the material's properties, such as its hydrophilicity, or for the attachment of specific recognition elements like biotin (B1667282) or fluorescent dyes.

Agrochemical Research: Synthesis of Novel Agrochemical Candidates (as a Precursor)

In the field of agrochemical research, the discovery of new active ingredients often relies on the synthesis and screening of novel chemical structures. This compound could serve as a precursor or intermediate in the synthesis of potential new herbicides, fungicides, or insecticides.

The synthesis of agrochemical candidates would follow similar principles to the generation of a library for SBAR studies. The different functional groups would be modified to create a range of derivatives that could then be tested for their biological activity against various pests and weeds. The presence of a halogen (bromine) is a common feature in many existing agrochemicals, and the other functionalities offer multiple points for diversification to optimize activity and selectivity. For example, the synthesis of pyrazole (B372694) or isoxazole (B147169) rings, which are common in agrochemicals, could potentially be initiated from the ketone functionality.

Emerging Research Avenues and Future Directions for 2 Bromo 3 4 Oxobutyl Benzyl Acetate Research

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis and derivatization of complex molecules like 2-Bromo-3-(4-oxobutyl)benzyl acetate (B1210297) are ripe for optimization using artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes, planning synthetic routes, and discovering novel molecular structures with desired properties. researchgate.net

Future research could leverage AI platforms for several key objectives:

Retrosynthesis Planning: AI-driven retrosynthesis software can propose multiple, efficient synthetic pathways to the target molecule, potentially uncovering more cost-effective or higher-yielding routes than those devised through traditional chemical intuition. nih.gov

Reaction Condition Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for transformations involving the molecule's functional groups, thereby minimizing byproduct formation and maximizing yield.

Generative Design of Analogs: Generative models, such as recurrent neural networks (RNNs), can design novel analogs of 2-Bromo-3-(4-oxobutyl)benzyl acetate tailored for specific applications. nih.gov By defining desired physicochemical or biological properties, these models can explore the vast chemical space to suggest new structures for synthesis and testing. chemrxiv.orgchemrxiv.org

Table 1: Application of AI/ML Tools in the Synthetic Design of this compound

| AI/ML Application | Potential Impact on Research | Example AI Platforms |

|---|---|---|

| Retrosynthesis Prediction | Identifies novel and efficient multi-step synthetic pathways. | ASKCOS, Chematica, AiZynthFinder |

| Reaction Outcome Prediction | Predicts major products and yields for planned reactions. | IBM RXN for Chemistry, DeepChem |

| Generative Molecular Design | Creates virtual libraries of novel derivatives with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |

| Catalyst Selection | Recommends optimal catalysts for specific transformations (e.g., cross-coupling). | Custom ML models trained on catalyst performance data. |

Exploration of Novel Catalytic Systems for this compound Transformations

The chemical structure of this compound offers distinct sites for catalytic modification, particularly the aryl bromide (C-Br) bond. Modern catalysis provides a powerful toolkit for selectively transforming such functional groups.

Future research will likely focus on:

Palladium- and Nickel-Catalyzed Cross-Coupling: The aryl bromide is an ideal handle for C-C, C-N, and C-O bond-forming reactions. Novel catalytic systems, including those using nickel which has emerged as a cost-effective alternative to palladium, could be employed. acs.org Reactions such as Suzuki (boronic acids), Sonogashira (alkynes), Buchwald-Hartwig (amines/alcohols), and Heck (alkenes) couplings would allow for the modular installation of diverse substituents, creating a library of complex derivatives. nih.govacs.org

Catalytic Reduction/Derivatization of the Ketone: The 4-oxobutyl side chain contains a ketone that can be targeted by various catalytic systems. Asymmetric hydrogenation could produce chiral alcohols, introducing stereochemistry into the molecule. Other transformations, such as reductive amination or olefination reactions, could further functionalize this position.

Dual Catalytic Systems: Advanced strategies using dual catalytic systems could enable sequential or one-pot modifications of the molecule. nih.gov For instance, a system could be designed to first catalyze a cross-coupling at the bromide position, followed by a separate catalytic transformation of the ketone in the same reaction vessel, improving synthetic efficiency.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Target Functional Group | Potential Reagent/Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Arylboronic acid / Pd(PPh₃)₄ | Biaryl derivative |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine / Pd₂(dba)₃, ligand | Aryl amine derivative |

| Sonogashira Coupling | Aryl Bromide | Terminal alkyne / PdCl₂(PPh₃)₂, CuI | Aryl alkyne derivative |

| Asymmetric Hydrogenation | Ketone | H₂, Chiral Ru or Rh catalyst | Chiral secondary alcohol |

| Reductive Amination | Ketone | Amine, NaBH(OAc)₃ | Secondary amine |

Advanced Materials Science Applications Beyond Current Scope

The unique combination of functional groups in this compound makes it an intriguing candidate as a monomer or functional additive in materials science.

Potential avenues for exploration include:

Polymer Synthesis: The aryl bromide can serve as a reactive site for polymerization. For example, it could be used in palladium-catalyzed polycondensation reactions like Suzuki or Stille coupling to create novel conjugated polymers. Such materials could possess interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Functional Polymer Additives: The molecule could be incorporated into existing polymer backbones as a pendant group. The ketone functionality could act as a site for post-polymerization modification, allowing for the attachment of other molecules or for creating cross-linked materials. The benzyl (B1604629) acetate group could be hydrolyzed to a benzyl alcohol, providing a site for further reactions.

Self-Assembling Systems: The defined structure and potential for derivatization could allow for the design of molecules that undergo self-assembly into ordered supramolecular structures, driven by intermolecular forces such as hydrogen bonding or π-π stacking.

Refinement of Theoretical Models for Predictive Chemistry and Biology

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and saving resources. This compound can serve as a model compound for refining theoretical and predictive models. purdue.edu

Future directions in this area include:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices. purdue.edu These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. flemingcollege.ca These statistical models correlate structural features of the molecules with their activity, enabling the prediction of the potency of new, unsynthesized compounds. flemingcollege.ca

Molecular Dynamics (MD) Simulations: For derivatives designed to interact with biological macromolecules (e.g., proteins), MD simulations can predict binding modes and affinities. This provides insight into the mechanism of action at the atomic level and helps prioritize which compounds to synthesize for biological testing.

Table 3: Theoretical Parameters and Their Predictive Value

| Theoretical Method | Calculated Parameter | Predicted Property |

|---|---|---|

| Density Functional Theory (DFT) | Electron Density, Orbital Energies | Chemical reactivity, regioselectivity, spectroscopic properties. mdpi.com |

| QSAR Modeling | Molecular Descriptors (e.g., LogP, polar surface area) | Biological activity (e.g., toxicity, receptor binding). flemingcollege.ca |

| Molecular Dynamics (MD) | Binding Free Energy, Conformational Changes | Ligand-protein binding affinity and stability. |

Development of Targeted In Vitro Probes and Chemical Biology Tools

Chemical probes are essential tools for studying biological systems. The structure of this compound provides a scaffold that could be elaborated into such probes. nih.gov

Potential research includes:

Affinity-Based Probes: The molecule could be derivatized to include a reporter tag (e.g., a fluorophore, biotin) and a reactive group designed to covalently bind to a specific protein target. The ketone group is particularly suitable for modification into a reactive "warhead."

Fluorescent Probes: By attaching a fluorophore through a cross-coupling reaction at the bromide position, probes could be developed to visualize specific cellular components or processes. nih.gov The oxobutyl chain could be modified to act as a recognition element for a particular enzyme or analyte.